
9,10-Diethylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Diethylanthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of two ethyl groups attached to the 9th and 10th positions of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for larger yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Diethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Fuming nitric acid in dichloromethane at low temperatures is used for nitration.
Major Products
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene derivatives.
Substitution: 9-Nitro-10-hydroxy-9,10-diethyl-9,10-dihydroanthracene.
Aplicaciones Científicas De Investigación
9,10-Diethylanthracene has several applications in scientific research:
Chemistry: Used as a photophysical probe due to its fluorescence properties.
Biology: Investigated for its potential use in bioimaging.
Medicine: Studied for its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 9,10-Diethylanthracene involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including photodynamic therapy and fluorescence microscopy. The molecular targets and pathways involved are primarily related to its ability to generate reactive oxygen species under light exposure .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
- 9,10-Dithienylanthracene
Uniqueness
Compared to its analogs, 9,10-Diethylanthracene exhibits unique photophysical properties, such as higher fluorescence quantum yield and stability. These characteristics make it particularly suitable for applications requiring high-efficiency light emission and stability under various conditions .
Propiedades
Número CAS |
1624-32-4 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
9,10-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h5-12H,3-4H2,1-2H3 |
Clave InChI |
NZVLXSFYCZSHRF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


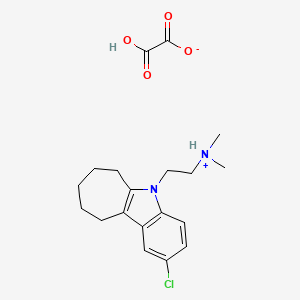

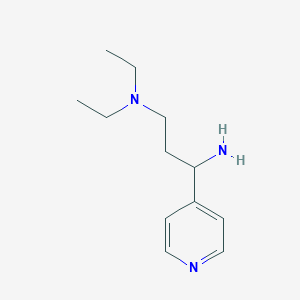
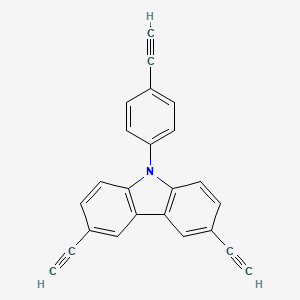
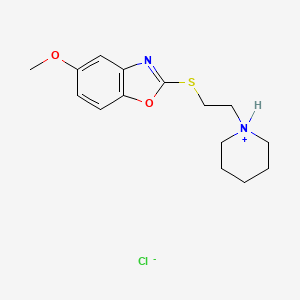

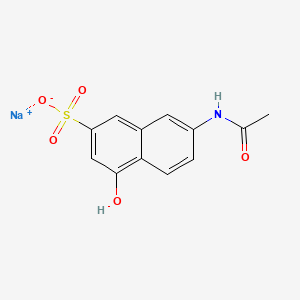
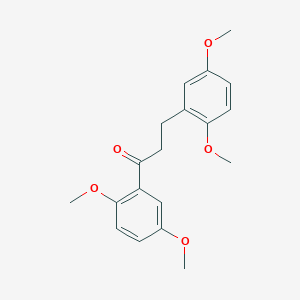
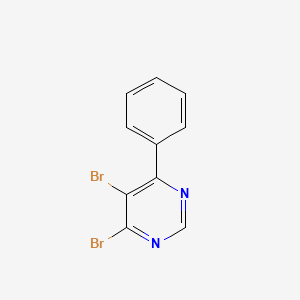
![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)

